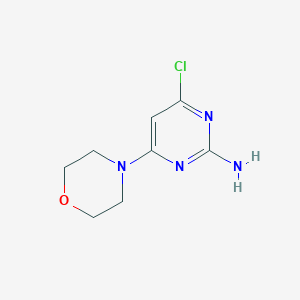

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

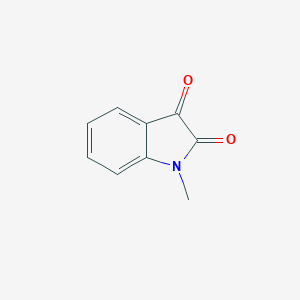

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It also contains a morpholine ring and a chlorine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include a melting point of 212-214℃, a predicted boiling point of 473.5±55.0 °C, and a predicted density of 1.399±0.06 g/cm3 . The pKa is predicted to be 4.55±0.10 .Wissenschaftliche Forschungsanwendungen

Imaging Agents for Parkinson's Disease

One study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in neurodegenerative disease diagnostics. The synthesis involved multiple steps, starting from related chloropyrimidine compounds, demonstrating the chemical versatility and potential diagnostic applications of such derivatives (Wang et al., 2017).

Synthesis of Heterocyclic Compounds

Another research avenue explored the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which were synthesized for future pharmacological activity investigations (Zaki et al., 2017). This study underscores the compound's utility as a precursor for various heterocyclic compounds with potential therapeutic applications.

Antimicrobial and Antiurease Activities

Morpholine derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial and antiurease activities, showcasing the potential of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2012).

Anti-Inflammatory and Analgesic Activities

Compounds derived from the synthesis process involving 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine were tested for their anti-inflammatory and analgesic activities, indicating the chemical's significance in creating new anti-inflammatory drugs (Abu‐Hashem et al., 2011).

Antitumor Activity

The synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide was another notable application, where the compound was evaluated for its distinct inhibitory capacity against cancer cell proliferation, highlighting the potential for cancer therapy (Ji et al., 2018).

GPR39 Agonists Discovery

The compound's derivatives were also identified as novel GPR39 agonists through small-molecule-based screening, indicating its utility in drug discovery targeting the GPR39 receptor, which is relevant for metabolic diseases (Sato et al., 2016).

Safety And Hazards

The safety and hazards associated with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a, which provide guidance on how to handle and store the compound safely .

Eigenschaften

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKCJXZYXLANTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363295 |

Source

|

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine | |

CAS RN |

339016-18-1 |

Source

|

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)